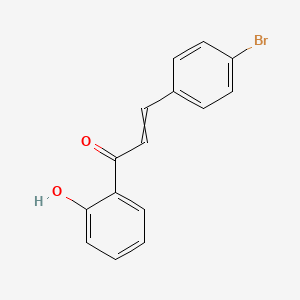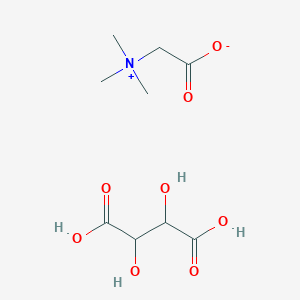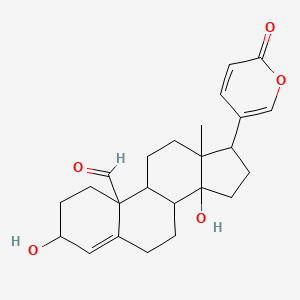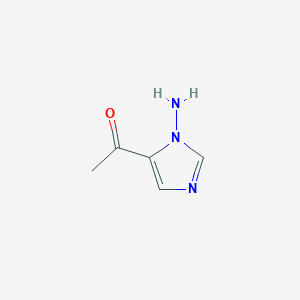![molecular formula C10H12N5NaO10P2 B13812571 sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy transfer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine derivatives. The process includes the use of phosphorylating agents under controlled pH and temperature conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to achieve high specificity and yield. Enzymes such as kinases are used to catalyze the phosphorylation reactions, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, converting them into different phosphates.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring or phosphate groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the purine ring.
Reduced Phosphates: Different phosphate derivatives.
Substituted Compounds: Compounds with modified purine rings or phosphate groups.
Aplicaciones Científicas De Investigación
Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in phosphorylation reactions and as a standard in analytical chemistry.
Biology: Plays a role in studies of cellular energy transfer and metabolism.
Medicine: Investigated for its potential in drug development, particularly in targeting metabolic pathways.
Industry: Used in the production of biopharmaceuticals and as a component in diagnostic assays.
Mecanismo De Acción
The compound exerts its effects primarily through its role in energy transfer within cells. It acts as a donor of phosphate groups in phosphorylation reactions, which are essential for the activation and regulation of various enzymes and metabolic pathways. The molecular targets include kinases and other enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine triphosphate (ATP)
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
Uniqueness
Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions with high specificity. Its ability to act as a donor of phosphate groups makes it a crucial molecule in energy transfer and metabolic regulation.
Propiedades
Fórmula molecular |
C10H12N5NaO10P2 |
|---|---|
Peso molecular |
447.17 g/mol |
Nombre IUPAC |
sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m1./s1 |
Clave InChI |
ZYXLYBMWCYEPQP-ZJLYAJKPSA-M |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)

![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)





![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)


![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
